(-)-Myrtenol
CAS No.: 19894-97-4
VCID: VC0191924
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.
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Description | (-)-Myrtenol, also known as 2-Pinen-10-ol, is a natural volatile compound belonging to the bicyclic monoterpenoids class and the terpenoid family . It is found as a constituent of essential oils in several aromatic plants, such as those within the genera Myrtus, Tanacetum, and Artemisia . Myrtenol is practically insoluble in water and has a woody, minty, or medicinal aroma, with a cooling, minty, and camphoreous medicinal taste . This compound can be created through the oxidation of α-pinene . Myrtenol has demonstrated several pharmacological properties, including antioxidant, antibacterial, antifungal, antidiabetic, anxiolytic, and gastroprotective activities . Research indicates that myrtenol can reduce inflammation by reducing the number of neutrophils in pulmonary interstitial tissue . It has also been shown to inhibit neutrophils rolling and attachment to the interior surface of vessels, suggesting one mechanism for its anti-inflammatory action . Other studies indicate that myrtenol may improve asthma by reducing inflammatory cell infiltration and preventing hyperplasia of goblet cells and airway remodeling, decreasing pro-inflammatory interleukins, increasing anti-inflammatory mediators, and balancing oxidative stress . Another monoterpenoid with notable biological activity is Myrtenal. Myrtenal shares a similar structure to Myrtenol but possesses an aldehyde group instead of a hydroxyl group . It exhibits antifungal, antibacterial, antioxidant, anticancer, and antispasmodic effects . Like Myrtenol, Myrtenal's therapeutic potential is being explored for various medicinal applications . |
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CAS No. | 19894-97-4 |
Product Name | (-)-Myrtenol |
Molecular Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
IUPAC Name | [(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol |
Standard InChI | InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3/t8-,9-/m0/s1 |
Standard InChIKey | RXBQNMWIQKOSCS-IUCAKERBSA-N |
SMILES | CC1(C2CC=C(C1C2)CO)C |
Canonical SMILES | CC1(C2CC=C(C1C2)CO)C |
Synonyms | 2-pinen-10-ol 6,6-dimethyl-2-oxymethylbicyclo(1.1.3)hept-2-ene 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-methanol myrtenol pin-2-ene-10-ol |
PubChem Compound | 88301 |
Last Modified | Aug 15 2023 |
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